molecular formula C16H16BrN B1282662 9-(4-bromobutyl)-9H-carbazole CAS No. 10420-20-9

9-(4-bromobutyl)-9H-carbazole

Cat. No. B1282662
CAS RN: 10420-20-9
M. Wt: 302.21 g/mol
InChI Key: IXCQFUSWIBGIQG-UHFFFAOYSA-N
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Description

9-(4-Bromobutyl)-9H-carbazole is a derivative of the carbazole molecule, which is a heterocyclic aromatic organic compound. Carbazole itself consists of a two benzene rings fused on either side of a five-membered nitrogen-containing ring. The 9-(4-bromobutyl) substitution indicates that a bromobutyl group is attached to the ninth carbon of the carbazole ring. This modification can potentially alter the physical, chemical, and electronic properties of the carbazole, making it a subject of interest for various applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. One approach is the intramolecular arylation of diarylamide anions, which can produce a series of substituted 9H-carbazoles, including 9-(4-bromobutyl)-9H-carbazole. This method involves photostimulated S(RN)1 substitution reactions with diarylamines as starting substrates, which can be obtained through Pd-catalyzed Buchwald-Hartwig reactions or Cu-catalyzed reactions of haloanilines with aryl halides . The intramolecular C-C bond formation through the S(RN)1 mechanism allows for the synthesis of various carbazole structures with good to excellent yields.

Molecular Structure Analysis

The molecular structure of 9-(4-bromophenyl)-9H-carbazole, a closely related compound, has been studied, revealing that the 4-bromophenyl ring is inclined at a significant angle to the mean plane of the carbazole moiety . This inclination can affect the stacking and intermolecular interactions within the crystal structure. Although the structure of 9-(4-bromobutyl)-9H-carbazole is not explicitly provided, it can be inferred that the presence of the bromobutyl group would similarly influence the molecular conformation and packing behavior.

Chemical Reactions Analysis

Carbazole and its derivatives are known to participate in various chemical reactions. The presence of the bromobutyl group in 9-(4-bromobutyl)-9H-carbazole would make it a potential candidate for further functionalization through nucleophilic substitution reactions, given the reactivity of the bromine atom. The carbazole core itself can undergo electrophilic substitution reactions, which can be utilized to introduce additional substituents onto the carbazole ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, the introduction of a vinylbenzyl group to the carbazole ring results in copolymers with tunable lower critical solution temperatures (LCSTs), indicating that the substitution pattern on the carbazole can significantly affect its solubility and thermal properties . While specific data on 9-(4-bromobutyl)-9H-carbazole is not provided, it is reasonable to assume that the bromobutyl group would also impact the compound's physical properties, such as melting point, boiling point, and solubility, as well as its chemical reactivity.

Scientific Research Applications

  • Potential Application in Synthesis of Monomers for Dielectric Materials

    • Application Summary : “9-(4-bromobutyl)-9H-carbazole” has potential applications in the synthesis of monomers for dielectric materials . Dielectric materials are insulating materials that can be polarized by an applied electric field. When a dielectric material is placed in an electric field, electric charges do not flow through the material, instead, they slightly shift from their average equilibrium positions causing dielectric polarization.
    • Methods of Application : The compound was prepared via a five-stage synthesis starting from benzocyclobutene with an overall 30% yield . The synthesis involved bromination reactions, Grignard reagent formation, and reactions with malonic acid and dry DMF .
    • Results or Outcomes : The synthesis resulted in the production of “9-(4-bromobutyl)-9H-carbazole”, a potential precursor for dielectric materials .
  • Crystal Structure Analysis

    • Application Summary : The crystal structure of “9-(4-bromobutyl)-9H-carbazole” has been analyzed . Understanding the crystal structure of a compound is crucial as it directly relates to its physical properties such as melting point, boiling point, and solubility.
    • Results or Outcomes : The analysis provided insights into the dihedral angles formed by the mean planes of the 4-bromobutyl and carboxylate groups in the two molecules .
  • Synthesis of Fluorescent Molecules for OLEDs
    • Application Summary : “9-(4-bromobutyl)-9H-carbazole” can be used in the synthesis of fluorescent molecules for Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
    • Methods of Application : The compound was used in the synthesis of a fluorescent molecule, 9,9-bis(4-bromobutyl)-2,7-bis(4-(1,2,2-triphenylvinyl)phenyl)-9H-fluorene (TPEF), which comprises a fluorene unit and two tetraphenylethene moieties .
    • Results or Outcomes : The TPEF-based OLED with a simple non-doped structure exhibits sky-blue fluorescence emission, showing a maximum luminance of 2618 cd m−2, a maximum current efficiency of 4.55 cd A−1, and a maximum external quantum efficiency (EQE) of 2.17% .

Safety And Hazards

9-(4-bromobutyl)-9H-carbazole can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

9-(4-bromobutyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCQFUSWIBGIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552271
Record name 9-(4-Bromobutyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromobutyl)-9H-carbazole

CAS RN

10420-20-9
Record name 9-(4-Bromobutyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Bromobutyl)-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,4-Dibromobutane (640.2 g, 30 mol) and sodium hydride (30.1 g, 0.60 mol, 55%) were mixed in 500 mL of DMF under an argon atmosphere. Carbazole (100.0 g, 0.60 mol) was slowly added and the reaction mixture was stirred for 6 hours at room temperature. DMF was removed by vacuum distillation. Then, 9-(4-bromobutyl)-9H-carbazole was purified in a fresh column. The resulting product was purified by silica gel column chromatography (eluent: ethyl acetate:hexane=1:50 v/v) to yield 112 g (62%) of 9-(4-bromobutyl)-9H-carbazole (Compound 8).
Quantity
640.2 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
H Jia, C Feng, W Han, Y Xue, Y Jin, D Li - Journal of Fluorescence, 2022 - Springer
Two compounds containing carbazole and sulfone groups with different alkyl chain lengths have been designed and synthesized. The sulfone group has strong absorption …
Number of citations: 1 link.springer.com
R Moreno-Fuquen, C Grande, RC Advincula… - … Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 9-(4-Bromobutyl)-9H-carbazole Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 2 scripts.iucr.org
C Feng, W Han, Y Xue, Y Jin, D Li - 2021 - researchsquare.com
Two compounds containing carbazole and sulfone groups with different alkyl chain lengths have been designed and synthesized. The sulfone group has strong absorption …
Number of citations: 3 www.researchsquare.com
QP Wang, JJ Chang, HZ Zhang, JS Lv… - … Section E: Structure …, 2012 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 68| Part 4| April 2012| Page o1112 doi:10.1107/S1600536812010987 Open Open …
Number of citations: 11 scripts.iucr.org
Y Cui, S Wang, D Wang, G Liu, F Liu, D Liang… - Journal of Membrane …, 2021 - Elsevier
A set of grafted AmPBI-Car-X membranes based on amino polybenzimidazole (AmPBI) and 9-(4-Bromobutyl)-9H-carbazole (Car) have been synthesized. The membranes are applied …
Number of citations: 30 www.sciencedirect.com
Y Li, B Wang - Journal of the Chemical Society of Pakistan, 2018 - search.ebscohost.com
A 5, 10, 15, 20-Tetrakis [4-[4-(9H-carbazole-9-yl) butoxy] phenyl]-21H, 23H-porphyrin (3a) and its platinum (3b) and palladium (3c) complexes are prepared and characterized by …
Number of citations: 4 search.ebscohost.com
D Kaleeswaran, P Vishnoi, S Kumar… - …, 2016 - Wiley Online Library
Four new triphenylbenzene based carbazoles (THPBCz4, THPBCz6, THPBCz8 and THPBCz10) and polycarbazoles (polyTHPBCz4, polyTHPBCz6, polyTHPBCz8 and polyTHPBCz10)…
M Karakawa, M Chikamatsu, Y Yoshida… - Macromolecular …, 2007 - Wiley Online Library
A novel functionalized cellulose derivative, 6‐O‐[4‐(9H‐carbazol‐9‐yl)butyl]‐2,3‐di‐O‐methyl cellulose, has been synthesized and characterized. The photoluminescence spectrum of …
Number of citations: 45 onlinelibrary.wiley.com
M Karakawa, M Chikamatsu… - Macromolecular …, 2007 - Wiley Online Library
Fluorescent cellulose derivatives were synthesized by utilizing the carbazole group in order to induce optical and semi‐conducting properties. The PL spectra of these cellulose …
Number of citations: 40 onlinelibrary.wiley.com
C Wang - Journal of luminescence, 2014 - Elsevier
In this paper, we synthesized a novel Re(I) complex of Re(CO) 3 Br(PBI-Cab) owing a diamine ligand of 9-(4-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)butyl)-9H-carbazole (PBI-Cab), …
Number of citations: 15 www.sciencedirect.com

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